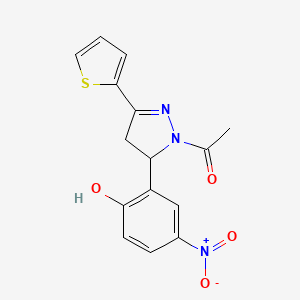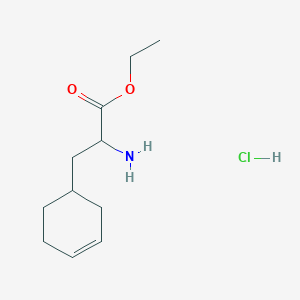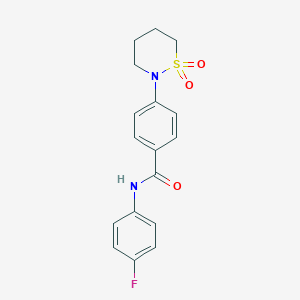![molecular formula C11H14O2 B2611921 [3-(3-Methylphenyl)oxetan-3-yl]methanol CAS No. 1904269-10-8](/img/structure/B2611921.png)
[3-(3-Methylphenyl)oxetan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Methylphenyl)oxetan-3-yl]methanol: is an organic compound with the molecular formula C11H14O2. It is a derivative of oxetane, a four-membered cyclic ether, and features a methylphenyl group attached to the oxetane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Methylphenyl)oxetan-3-yl]methanol typically involves the reaction of 3-methylphenylmagnesium bromide with oxetan-3-one, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3-Methylphenyl)oxetan-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or aminated oxetane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(3-Methylphenyl)oxetan-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: This compound can be used to develop probes for studying biological processes, particularly those involving cyclic ethers.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry:
Polymer Science: this compound can be used in the synthesis of polymers with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which [3-(3-Methylphenyl)oxetan-3-yl]methanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The oxetane ring can undergo ring-opening reactions, which can be crucial in its mechanism of action.
Comparison with Similar Compounds
- [3-(4-Methylphenyl)oxetan-3-yl]methanol
- [3-(2-Methylphenyl)oxetan-3-yl]methanol
- [3-Phenyl)oxetan-3-yl]methanol
Comparison:
- Structural Differences: The position of the methyl group on the phenyl ring distinguishes [3-(3-Methylphenyl)oxetan-3-yl]methanol from its isomers. This positional difference can significantly affect the compound’s reactivity and interaction with other molecules.
- Unique Properties: this compound’s unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
[3-(3-methylphenyl)oxetan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-3-2-4-10(5-9)11(6-12)7-13-8-11/h2-5,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHLBCNREXNAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(COC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B2611839.png)


![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2611842.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)
![ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B2611846.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2611850.png)


![5-benzyl-2-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B2611855.png)



